2-((1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole
Overview
Description
2-((1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. This compound is characterized by its complex structure, which includes a benzo[d]thiazole core, a methoxy group, and a sulfonyl-azetidine moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group on the benzo[d]thiazole ring using methyl iodide in the presence of a base such as potassium carbonate.
Synthesis of the Azetidine Moiety: The azetidine ring is formed by reacting an appropriate azetidine precursor with 2,6-difluorobenzenesulfonyl chloride under basic conditions.
Coupling Reaction: The final step involves coupling the azetidine moiety with the methoxybenzo[d]thiazole core using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the sulfonyl group to a sulfide can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydride, alkyl halides.
Major Products
Oxidation Products: Sulfone derivatives.
Reduction Products: Sulfide derivatives.
Substitution Products: Various substituted benzo[d]thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, 2-((1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. It is studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has been explored as a lead compound for the development of new drugs targeting specific diseases, including cancer and infectious diseases.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl-azetidine moiety is believed to play a crucial role in binding to the active site of enzymes, thereby inhibiting their activity. The benzo[d]thiazole core may interact with other parts of the target molecule, stabilizing the compound-enzyme complex and enhancing its inhibitory effect.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)oxy)-4-chlorobenzo[d]thiazole
- 2-((1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)oxy)-4-ethoxybenzo[d]thiazole
- 2-((1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole
Uniqueness
The uniqueness of 2-((1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, in particular, may influence its solubility, reactivity, and interaction with biological targets, differentiating it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[1-(2,6-difluorophenyl)sulfonylazetidin-3-yl]oxy-4-methoxy-1,3-benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O4S2/c1-24-13-6-3-7-14-15(13)20-17(26-14)25-10-8-21(9-10)27(22,23)16-11(18)4-2-5-12(16)19/h2-7,10H,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKXPZHPKSZPJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)S(=O)(=O)C4=C(C=CC=C4F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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